N,3-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]butanamide
Description
N,3-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]butanamide is an organic compound that features a thiadiazole ring, which is known for its diverse biological activities
Properties
IUPAC Name |
N,3-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4OS/c1-5(2)7(8(14)10-4)12-9-11-6(3)13-15-9/h5,7H,1-4H3,(H,10,14)(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVIXVXZWYODLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NC(C(C)C)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]butanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Amidation Reaction: The thiadiazole derivative is then reacted with 3-dimethylaminobutyric acid chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can yield the corresponding thiadiazoline.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N,3-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. The thiadiazole ring is known to interact with bacterial enzymes, inhibiting their function and thus preventing bacterial growth.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as anti-inflammatory and anticancer agents. The presence of the thiadiazole ring is crucial for its interaction with biological targets such as enzymes and receptors.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism by which N,3-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]butanamide exerts its effects involves the interaction of the thiadiazole ring with molecular targets such as enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1,2,4-thiadiazole: Shares the thiadiazole ring but lacks the amide functionality.
N-methyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]butanamide: Similar structure but with different substitution patterns.
Uniqueness
N,3-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]butanamide is unique due to the specific combination of the thiadiazole ring and the dimethylamino butanamide moiety. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
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